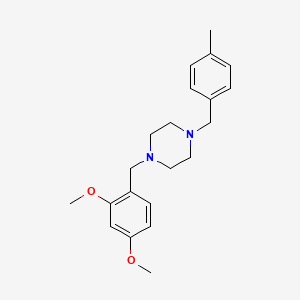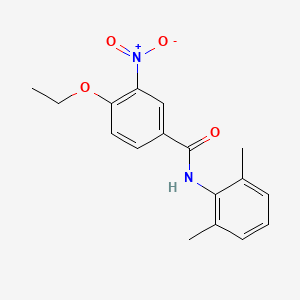![molecular formula C21H17N3O4 B5875775 N'-[(4-biphenylylacetyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5875775.png)
N'-[(4-biphenylylacetyl)oxy]-3-nitrobenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-biphenylylacetyl)oxy]-3-nitrobenzenecarboximidamide, commonly known as BNIPQ, is a novel compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. BNIPQ is a small molecule that has been synthesized and studied extensively for its mechanism of action, biochemical and physiological effects, and its potential use in laboratory experiments. In
Mécanisme D'action
The mechanism of action of BNIPQ is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. BNIPQ has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, BNIPQ has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. The inhibition of these pathways is believed to contribute to the anti-inflammatory and anti-cancer properties of BNIPQ.
Biochemical and Physiological Effects:
BNIPQ has been shown to have various biochemical and physiological effects, including the inhibition of COX-2 and NF-κB activity, the modulation of the immune response, and the inhibition of tumor growth and metastasis. Additionally, BNIPQ has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects. However, further studies are needed to fully understand the biochemical and physiological effects of BNIPQ.
Avantages Et Limitations Des Expériences En Laboratoire
BNIPQ has several advantages for use in laboratory experiments. It is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying intracellular signaling pathways. Additionally, BNIPQ has been shown to have low toxicity and is well-tolerated in animal models, making it a promising candidate for in vivo studies. However, there are also limitations to the use of BNIPQ in laboratory experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its effects on specific signaling pathways. Additionally, the synthesis of BNIPQ is complex and requires specialized equipment and expertise.
Orientations Futures
There are several potential future directions for the study of BNIPQ. One area of interest is the development of BNIPQ analogs with improved potency and selectivity for specific targets. Additionally, further studies are needed to fully understand the mechanism of action of BNIPQ and its effects on specific signaling pathways. The use of BNIPQ in combination with other drugs or therapies is also an area of interest, as it may enhance its anti-inflammatory and anti-cancer properties. Finally, the development of novel drug delivery systems for BNIPQ may improve its bioavailability and efficacy in vivo.
Méthodes De Synthèse
BNIPQ is synthesized using a series of chemical reactions that involve the use of various reagents and solvents. The synthesis method involves the reaction of 3-nitrobenzenecarboximidamide with 4-biphenylylacetic acid and thionyl chloride to form N-[(4-biphenylylacetyl)oxy]-3-nitrobenzenecarboximidamide. The reaction is carried out under specific conditions, including temperature, pressure, and reaction time, to ensure the formation of the desired product. The final product is purified using various techniques, including chromatography, to obtain a pure compound.
Applications De Recherche Scientifique
BNIPQ has been extensively studied for its potential applications in biomedical research. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various diseases. BNIPQ has been studied for its effects on tumor growth and metastasis, and it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, BNIPQ has been studied for its effects on the immune system, and it has been shown to modulate the immune response in various disease models.
Propriétés
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(4-phenylphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O4/c22-21(18-7-4-8-19(14-18)24(26)27)23-28-20(25)13-15-9-11-17(12-10-15)16-5-2-1-3-6-16/h1-12,14H,13H2,(H2,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPIJEJNSHMALF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)ON=C(C3=CC(=CC=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O/N=C(/C3=CC(=CC=C3)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)-1-propanone](/img/structure/B5875701.png)

![2-[4-(2-furoyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5875716.png)

![2-{4-[(2-chloro-6-fluorophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5875727.png)





![N,N-diethyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5875773.png)
![4-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5875783.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methylpropanamide](/img/structure/B5875802.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B5875810.png)
